2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15016527
InChI: InChI=1S/C15H11BrFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)
SMILES:
Molecular Formula: C15H11BrFNO3
Molecular Weight: 352.15 g/mol

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

CAS No.:

Cat. No.: VC15016527

Molecular Formula: C15H11BrFNO3

Molecular Weight: 352.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate -

Specification

Molecular Formula C15H11BrFNO3
Molecular Weight 352.15 g/mol
IUPAC Name [2-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C15H11BrFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)
Standard InChI Key NAJKZGXHGNNPSS-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F

Introduction

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is a synthetic organic compound characterized by its unique molecular structure, featuring a phenyl acetate group linked to a carbamoyl group with a brominated and fluorinated phenyl moiety. The chemical formula for this compound is C15H11BrFNO3, with a molecular weight of approximately 352.15 g/mol. The presence of bromine and fluorine substituents in its structure influences its chemical reactivity and biological properties, making it a subject of interest in various scientific studies.

Synthesis of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

The synthesis of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate typically involves several steps, including the formation of the carbamoyl group and subsequent acetylation. A common method includes the reaction of 4-bromo-2-fluoroaniline with phenyl acetate in the presence of activating agents such as triethylamine or other bases to facilitate the formation of the amide bond.

Synthesis Steps:

  • Preparation of 4-Bromo-2-fluoroaniline: This involves the synthesis or procurement of the starting material.

  • Formation of Carbamoyl Group: The aniline reacts with a carbamoylating agent to form the carbamoyl group.

  • Acetylation: The carbamoyl derivative is then reacted with phenyl acetate to form the final compound.

Chemical Reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring.

  • Hydrolysis: The acetate group can undergo hydrolysis under basic conditions.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate exhibit significant biological activities, including potential anti-cancer properties. This makes it a candidate for further investigation in pharmacological studies. The compound's stability and solubility characteristics also make it suitable for various applications in organic synthesis and medicinal chemistry.

Potential Applications:

  • Medicinal Chemistry: Its unique structure and reactivity make it a candidate for drug development.

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Data and Research Findings

PropertyDescription
Molecular FormulaC15H11BrFNO3
Molecular WeightApproximately 352.15 g/mol
Synthesis MethodReaction of 4-bromo-2-fluoroaniline with phenyl acetate
ReactivityInfluenced by bromine and fluorine substituents
Biological ActivityPotential anti-cancer properties

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